molecular formula C6H15NO B1506365 Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate CAS No. 20650-07-1

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate

Cat. No. B1506365
Key on ui cas rn: 20650-07-1
M. Wt: 117.19 g/mol
InChI Key: VIVLBCLZNBHPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232294B2

Procedure details

To a mixture of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid (12.9 g, 81.6 mmol), 4-fluorobenzenamine (9.06 g, 81.6 mmol, Alfa-Aesar) and HOAt (2.22 g, 16.3 mmol, Shanghai Medped Co. Ltd.) in DCM (80 mL) was added EDCI (18.76 g, 97.9 mmol, Shanghai Medped Co. Ltd.) in portions at rt. The reaction was warmed up to 45° C. and stirred for 3 h. The mixture was extracted with water (150 mL×5), followed by brine (100 mL). The organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was recrystallized in n-hexane to give the title compound as a pale yellow solid (12.83 g, 63%).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
9.06 g
Type
reactant
Reaction Step One
Name
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
18.76 g
Type
reactant
Reaction Step Two
Name
title compound
Yield
63%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([C:9]([OH:11])=O)[CH2:8][CH2:7]1)=[O:5])[CH3:2].[F:12][C:13]1[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=1.C1C=NC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C>C(Cl)Cl>[F:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19][C:9]([C:6]2([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:7][CH2:8]2)=[O:11])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC1)C(=O)O
Name
Quantity
9.06 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N
Name
Quantity
2.22 g
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
18.76 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with water (150 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized in n-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
title compound
Type
product
Smiles
FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.83 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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